4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole
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Overview
Description
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenylthio group, two methyl groups, and a tosyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the 4-chlorophenylthio group and the tosyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the removal of the tosyl group or reduction of the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new polymers and other materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole can be compared with other similar compounds, such as:
4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole: This compound lacks the tosyl group, which may result in different chemical reactivity and biological activity.
4-((4-bromophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-imidazole: The replacement of the pyrazole ring with an imidazole ring can lead to different chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-12-4-10-17(11-5-12)25(22,23)21-14(3)18(13(2)20-21)24-16-8-6-15(19)7-9-16/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCPQNBTUDSUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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